Deanol glutamate

Hepatoprotection Deanol salt comparison Counter-ion pharmacology

Researchers comparing deanol salt pharmacology require counter-ion-specific controls. Deanol glutamate delivers unmodified L-glutamate, avoiding confounding hepatoprotective (aceglumate) or pro-cholinergic (pidolate) activities. • Enables mechanistic studies of brain nitrogen metabolism (glutamine synthesis inhibition, glutamate-GABA pathway) without counter-ion interference • Serves as negative control in DILI screening alongside aceglumate positive control • Simplest deanol-glutamate salt for SAR programs; ≥98% purity, MW 236.27 g/mol. For research use only.

Molecular Formula C9H20N2O5
Molecular Weight 236.27 g/mol
CAS No. 22199-70-8
Cat. No. B1669965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeanol glutamate
CAS22199-70-8
SynonymsDeanol glutamate; 
Molecular FormulaC9H20N2O5
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCN(C)CCO.C(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4.C4H11NO/c6-3(5(9)10)1-2-4(7)8;1-5(2)3-4-6/h3H,1-2,6H2,(H,7,8)(H,9,10);6H,3-4H2,1-2H3/t3-;/m0./s1
InChIKeyIKFZABILOXSNSM-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deanol Glutamate: Baseline Overview


Deanol glutamate (CAS 22199-70-8) is a salt composed of 2-(dimethylamino)ethanol (DMAE, the deanol base) and L-glutamic acid in a 1:1 stoichiometry . Deanol serves as an indirect precursor of choline and exhibits central nervous system stimulant properties, historically explored as a nootropic and for attention-deficit disorders [1]. This particular salt form combines the pro-cholinergic actions of deanol with the neurotransmitter role of glutamate, which functions both as an excitatory amino acid and as a metabolic intermediate in brain nitrogen metabolism [2]. Pharmacokinetically, deanol aceglumate—the N-acetyl-L-glutamate analog—achieves CNS Cmax at 0.5–1 h after oral administration with a T1/2 of approximately 24 h [3]; however, no published clinical pharmacokinetic studies exist specifically for deanol base in humans [4]. Deanol glutamate is currently supplied as a research-use-only compound at purities ≥98%, distinct from the registered pharmaceutical deanol aceglumate (Nooclerin/Demanol) and other deanol salt forms .

Deanol Glutamate: Salt Substitution Risks


Deanol salts share the same pharmacologically active cation (dimethylaminoethanol), but the counter-ion dictates critical differences in biological activity, physicochemical properties, and regulatory status that preclude interchangeability. Deanol aceglumate (with N-acetyl-L-glutamate) demonstrates hepatoprotective efficacy—a 4‑fold reduction in liver histopathology severity in rodent toxicology models [1]—which is not reported for deanol glutamate. Deanol pidolate (pyroglutamate) elevates extracellular acetylcholine in the rat prefrontal cortex and significantly improves human long‑term memory in a scopolamine challenge paradigm [2], while deanol bitartrate has shown no significant benefit over placebo in Alzheimer’s disease cognitive outcomes . Moreover, the pharmacokinetic profile of the aceglumate salt (Cmax 0.5–1 h, T1/2 24 h) [3] lacks published confirmation for the glutamate salt form. These data establish that the salt form—not the deanol cation alone—determines tissue distribution, ancillary pharmacology, and clinical indication, making salt‑agnostic substitution scientifically unsupportable.

Deanol Glutamate: Differentiation Evidence


Hepatoprotection: Aceglumate vs. Glutamate

In a 14‑day rat model of anti‑tuberculosis drug‑induced hepatotoxicity, deanol aceglumate (Nooclerin) produced a statistically significant 4‑fold reduction in the severity of pathological changes in liver tissue compared to the untreated toxic control, alongside significant decreases in serum transaminase and bilirubin activities [1]. At a comparative dose of 250 mg/kg p.o. for 4 days in mice, deanol aceglumate also demonstrated preventive activity against stress‑induced erosive gastric ulcers [2]. This hepatoprotective and gastroprotective pharmacology is attributed to the N‑acetyl‑L‑glutamate counter‑ion, a derivative that is absent in deanol glutamate (which contains unmodified L‑glutamate). No comparable hepatoprotective data exist for deanol glutamate. A user selecting between deanol glutamate and deanol aceglumate for hepatoprotection‑adjacent research must therefore account for the functional differentiation conferred by the counter‑ion: aceglumate provides tissue‑protective effects; glutamate does not carry equivalent published evidence.

Hepatoprotection Deanol salt comparison Counter-ion pharmacology

Neurochemical Profile: Glutamate vs. Pidolate

Deanol pidolate (DMAE p‑Glu) administered to rats significantly increased extracellular choline and acetylcholine levels in the medial prefrontal cortex, measured by intracerebral microdialysis in freely moving animals, and concurrently improved Morris water maze spatial memory performance and reduced scopolamine‑induced passive avoidance deficits [1]. In a clinical arm of the same study, DMAE p‑Glu produced a significant positive effect on Buschke long‑term memory test scores and a slight but significant improvement in choice reaction time in scopolamine‑challenged healthy volunteers [1]. In contrast, deanol glutamate, containing unesterified L‑glutamate, has been shown in an acute rat brain nitrogen metabolism study to elevate ammonia, glutamic acid, GABA, and aspartate levels while uniquely decreasing glutamine content compared to other DMAE‑containing preparations [2]. This divergent neurochemical fingerprint suggests that deanol glutamate may engage glutamatergic metabolic pathways distinct from the pro‑cholinergic profile observed with pidolate. The counter‑ion structure thus drives the predominant neurochemical mechanism: pyroglutamate favors cholinergic enhancement for memory, while L‑glutamate alters nitrogen metabolism and amino acid pools.

Neurochemistry Microdialysis Acetylcholine Glutamate metabolism

Clinical Memory Efficacy: Pidolate vs. Glutamate

Deanol pidolate (DMAE p‑Glu) has been evaluated in a combined preclinical–clinical study where it produced a statistically significant positive effect on Buschke long‑term memory scores and a significant improvement in choice reaction time in healthy young male subjects challenged with intravenous scopolamine [1]. The study concluded that DMAE p‑Glu could be effective in reducing memory deficits in cognitively impaired patients. For deanol glutamate, no published clinical trial data demonstrating cognitive efficacy exist. Meanwhile, deanol bitartrate—another widely available over‑the‑counter salt form—has been clinically assessed and showed no improvement in memory in Alzheimer’s disease patients compared to placebo . The evidence hierarchy places deanol pidolate as the only deanol salt with human cognitive challenge data, deanol bitartrate as a salt with negative clinical evidence, and deanol glutamate as a salt with a complete absence of clinical memory data. This evidence gap is critical for procurement decisions in cognitive research programs, particularly when clinical translation relevance is a selection criterion.

Cognitive enhancement Clinical trial Scopolamine model Memory

PK Data Availability: Aceglumate vs. Glutamate

Deanol aceglumate (the N‑acetyl‑L‑glutamate salt) has documented pharmacokinetic parameters: after oral administration, Cmax in the CNS is reached within 0.5–1 h, with a terminal half‑life (T1/2) of approximately 24 h and primarily renal excretion [1]. These values derive from pharmaceutical registration data for Nooclerin/Demanol, a marketed drug in Russia and other territories. In contrast, authoritative pharmacological databases explicitly state that no published clinical pharmacokinetic studies on deanol (base) in humans exist, and all available values are best estimates based on chemical similarity to choline [2]. Deanol glutamate, a research‑use‑only compound lacking pharmaceutical registration, has no published human pharmacokinetic data whatsoever. For researchers requiring defined CNS exposure parameters—Tmax, Cmax, T1/2, clearance—deanol aceglumate provides the only validated dataset among deanol salts, while deanol glutamate procurement inherently entails pharmacokinetic uncertainty.

Pharmacokinetics CNS penetration Bioavailability T1/2

Enteroprotective Activity: Aceglumate vs. Glutamate

In a comparative pharmacological study of NSAID‑induced enteropathy, deanol aceglumate reduced the quantity of small‑bowel ulcers by 85% and ulcer area by 66% under intragastric indomethacin administration (Model 1), and in the colon specifically reduced ulcer quantity by 54% and area by 69%—quantitative reductions comparable to those achieved by etoxydol, a reference 3‑oxypyridine enteroprotector [1]. This study provides direct quantitative evidence of enteroprotective pharmacology for the aceglumate salt derived from its N‑acetyl‑L‑glutamate component. Deanol glutamate, containing unmodified L‑glutamate, has no published gastrointestinal protection or ulcer reduction data in any model system. The pharmacological implication is that acetylation of the glutamate counter‑ion is a structural determinant of the enteroprotective activity observed with aceglumate, and this activity cannot be extrapolated to the non‑acetylated glutamate salt. Researchers designing gastrointestinal safety pharmacology studies or evaluating NSAID co‑administration must account for this functional divergence.

Enteroprotection NSAID‑induced enteropathy Gastrointestinal safety Ulcer reduction

Regulatory Status: Glutamate vs. Aceglumate

Deanol glutamate (CAS 22199-70-8) is supplied exclusively as a research‑use‑only compound (typical purity ≥98%) and is explicitly not intended for human therapeutic or diagnostic use . In contrast, deanol aceglumate (CAS 3342-61-8) is a registered pharmaceutical drug (INN: Deanol aceglumate; brand names Nooclerin, Demanol) approved in Russia for neurasthenia, asthenodepressive states, and cognitive disorders, with a defined therapeutic dosing regimen of 1 g 2–3 times daily for adults (max single dose 2 g, max daily dose 10 g) [1]. Deanol pidolate (pyroglutamate) has also been used as a pharmaceutical (e.g., Debrymyl, Physiotop) in some territories [2]. The regulatory classification directly impacts procurement specifications: deanol glutamate is appropriate only for preclinical mechanistic research, while deanol aceglumate and pidolate are suitable for translational and clinical investigation where pharmaceutical‑grade sourcing, defined impurity profiles, and regulatory documentation are required.

Regulatory status Research‑use‑only Pharmaceutical grade Purity

Deanol Glutamate: Application Scenarios


Glutamatergic–Cholinergic Interaction Studies

Deanol glutamate is the appropriate selection for studies examining how a deanol salt that delivers unmodified L‑glutamate alters brain amino acid metabolism. Acute DMAE administration in rats has been shown to elevate brain glutamic acid, GABA, and aspartate while uniquely decreasing glutamine content [1]. This distinct metabolic fingerprint—not reproduced by deanol pidolate, which instead elevates extracellular acetylcholine [2]—makes deanol glutamate the rational choice for mechanistic studies of brain nitrogen metabolism where glutamine synthesis inhibition or glutamate–GABA pathway modulation is the experimental endpoint. Procurement should specify deanol glutamate rather than aceglumate or pidolate to avoid confounding by counter‑ion pharmacology.

Salt Counter‑Ion Pharmacology Comparator

For research programs systematically comparing deanol salts, deanol glutamate serves as the simplest salt form (L‑glutamate without acetylation or cyclization). In enteroprotective pharmacology, deanol aceglumate has been quantitatively benchmarked against etoxydol, achieving 85% small‑bowel ulcer reduction in NSAID‑induced enteropathy models [3]; deanol glutamate provides the logical untreated‑glutamate control to test whether N‑acetylation of the glutamate moiety is the structural determinant of this protective activity. Similarly, in cognitive pharmacology studies where deanol pidolate has demonstrated clinical memory efficacy [2], deanol glutamate serves as the non‑cyclized glutamate comparator to isolate the contribution of pyroglutamate‑specific pro‑cholinergic properties.

SAR of Glutamate Moiety in CNS Salts

Deanol glutamate offers a reference structure for medicinal chemistry programs exploring glutamate‑conjugated CNS prodrugs or deanol salt SAR. The defined pharmacokinetics of deanol aceglumate (CNS Cmax 0.5–1 h, T1/2 24 h) [4] provide a benchmark for CNS penetration of an acetyl‑glutamate salt, while deanol glutamate (research‑use‑only, ≥98% purity, molecular weight 236.27 g/mol) allows systematic variation of the glutamate moiety to probe structure–penetration relationships. This application leverages the absence of confounding pharmacodynamic effects (such as aceglumate's hepatoprotection or pidolate's pro‑cholinergic memory enhancement) to isolate pharmacokinetic variables.

Negative Control: Hepatoprotection Screening

In drug‑induced liver injury (DILI) screening programs evaluating deanol‑based compounds, deanol glutamate—lacking the N‑acetyl‑L‑glutamate moiety—provides an essential negative control. Deanol aceglumate has been shown to produce a 4‑fold reduction in liver histopathology severity and significant transaminase/bilirubin decreases in rat anti‑TB‑drug co‑administration models [5]. Deanol glutamate, by contrast, has no published hepatoprotective activity, enabling its use to demonstrate that observed protection is counter‑ion‑dependent and not attributable to the deanol cation itself. Procurement for such studies must source both the glutamate salt (negative control) and the aceglumate salt (positive control) to ensure experimental validity.

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